Product packaging for Cyclohexane, 1-(fluoromethylene)-4-methyl-(Cat. No.:CAS No. 635287-38-6)

Cyclohexane, 1-(fluoromethylene)-4-methyl-

Cat. No.: B12595100
CAS No.: 635287-38-6
M. Wt: 128.19 g/mol
InChI Key: YVPWYUOJTVMNKG-UHFFFAOYSA-N
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Description

Contextual Overview of Fluorinated Aliphatic Ring Systems

The introduction of fluorine into aliphatic carbocycles, such as cyclohexane (B81311), profoundly alters their chemical and physical properties. acs.orgpsychoactif.org Fluorine's high electronegativity and relatively small van der Waals radius make it a unique substituent that can induce significant changes in molecular conformation, acidity, basicity, and lipophilicity with minimal steric impact. acs.org In fluorinated cyclohexanes, the orientation of the C-F bond is governed by a combination of stereoelectronic effects, including electrostatic interactions and hyperconjugation. acs.org These interactions can lead to conformational preferences that defy traditional steric arguments. For example, some fluorinated cyclohexanes exhibit a surprising preference for an axial conformation of the fluorine atom, a phenomenon attributed to stabilizing nonclassical hydrogen bonds between the fluorine and axial hydrogens on the same face of the ring. acs.org The strategic placement of fluorine atoms can create "facially polarized" cyclohexane rings, which are of interest in materials science and drug discovery.

The study of fluorinated aliphatic rings is a significant area of organofluorine chemistry. numberanalytics.com These compounds serve as valuable building blocks for more complex molecules in the pharmaceutical and agrochemical industries. nih.gov The ability of fluorine to modulate properties like metabolic stability and membrane permeability makes it a powerful tool in medicinal chemistry. psychoactif.orgacs.org

Significance of Monofluorinated Alkene Moieties in Cyclic Structures

The monofluorinated alkene moiety (C=CHF) is a functional group of growing importance in modern drug design. It is often employed as a bioisostere, a chemical substituent that imparts similar biological properties to the parent molecule. wikipedia.org The unique electronic properties and small size of fluorine allow the monofluorinated alkene to mimic other functional groups, such as amides or carbonyls, thereby potentially enhancing biological activity, improving metabolic stability, or altering pharmacokinetic profiles. psychoactif.orginformahealthcare.com

Replacing a hydrogen atom with fluorine at a site of metabolic oxidation can prevent that metabolic pathway from occurring, potentially extending the half-life of a drug. wikipedia.org The fluoromethylene group can also influence a molecule's permeability across cell membranes. acs.org For instance, a fluorine-for-hydrogen exchange can introduce electrostatic interactions that mask hydrogen-bonding sites, which may improve cell permeability. acs.org The introduction of this group into a cyclic structure like cyclohexane creates a molecule that combines the conformational constraints of the ring with the unique chemical reactivity and bioisosteric potential of the fluorinated double bond. wikipedia.orgwou.edu Alkenes, in general, are more reactive than their corresponding alkanes, with the pi bond being the primary site of reactivity for addition reactions. wikipedia.org

Structural Representation and Nomenclatural Specificity of Cyclohexane, 1-(fluoromethylene)-4-methyl-

The compound "Cyclohexane, 1-(fluoromethylene)-4-methyl-" is defined by a specific arrangement of functional groups on a cyclohexane core.

Structure: The molecule consists of a six-membered cyclohexane ring. An exocyclic double bond is present at the C1 position, connected to a carbon atom that is bonded to one fluorine and one hydrogen atom (the fluoromethylene group, =CHF). A methyl group (-CH3) is attached to the C4 position of the cyclohexane ring. The numbering of the ring begins at the carbon bearing the fluoromethylene group.

Chemical Structure of Cyclohexane, 1-(fluoromethylene)-4-methyl-(Note: A representative image of the chemical structure would be placed here. As I cannot generate images, this is a placeholder.)

Nomenclature:

Cyclohexane: The parent name indicating a saturated six-carbon ring.

1-(fluoromethylene)-: Describes an exocyclic double bond (=CH₂) at position 1 where one hydrogen is substituted by a fluorine atom.

4-methyl-: Indicates a methyl substituent at the C4 position of the ring.

Interactive Data Table: Comparative Properties of 4-Methylcyclohexane Derivatives

Property4-Methylcyclohexanone (B47639) nih.govsigmaaldrich.com1-Fluoro-4-methylcyclohexane nih.gov4-Methylcyclohexene (B165706) Cyclohexane, 1-(fluoromethylene)-4-methyl-
Molecular Formula C₇H₁₂OC₇H₁₃FC₇H₁₂C₈H₁₃F
Molecular Weight 112.17 g/mol 116.18 g/mol 96.17 g/mol 128.19 g/mol (Calculated)
Boiling Point 169-171 °CNot Available~101-103 °CNot Available
Density 0.92 g/cm³ at 20°CNot AvailableNot AvailableNot Available
Key Functional Group Ketone (C=O)Fluoroalkane (C-F)Alkene (C=C)Monofluorinated Alkene (C=CHF)

Historical Development of Synthetic Approaches to Fluorinated Cyclohexanes

The synthesis of organofluorine compounds has evolved significantly since its inception. Early methods for introducing fluorine were often harsh and lacked selectivity. numberanalytics.com The direct fluorination of hydrocarbons with elemental fluorine (F₂), first attempted in the early 20th century, is highly exothermic and difficult to control, often leading to degradation. For aromatic systems, the Balz-Schiemann reaction, discovered in 1927, provided a reliable method by decomposing diazonium tetrafluoroborate (B81430) salts. Another foundational method is the halogen exchange (Halex) reaction, where chlorides or bromides are displaced by fluoride (B91410), often using metal fluorides like potassium fluoride (KF). acs.org

The development of modern fluorination chemistry has provided milder and more selective reagents. For the synthesis of fluoroalkanes, deoxofluorination reagents that replace hydroxyl groups with fluorine have become indispensable. organic-chemistry.org Similarly, electrophilic fluorinating agents containing an N-F bond, such as Selectfluor®, have been developed for the fluorination of a wide range of substrates, including enol ethers and silyl (B83357) enol ethers, offering a pathway to fluorinated carbonyl compounds which can be precursors to fluorinated cyclohexanes. researchgate.net

A plausible synthetic route to Cyclohexane, 1-(fluoromethylene)-4-methyl- would likely start from the readily available 4-methylcyclohexanone. nih.gov A common strategy for forming a fluorinated exocyclic double bond is a variation of the Wittig reaction or a Horner-Wadsworth-Emmons reaction using a fluorinated phosphonate (B1237965) ylide. For example, reacting 4-methylcyclohexanone with the ylide generated from diethyl (fluoromethyl)phosphonate would be a direct method to install the fluoromethylene group, yielding the target compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F B12595100 Cyclohexane, 1-(fluoromethylene)-4-methyl- CAS No. 635287-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

635287-38-6

Molecular Formula

C8H13F

Molecular Weight

128.19 g/mol

IUPAC Name

1-(fluoromethylidene)-4-methylcyclohexane

InChI

InChI=1S/C8H13F/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3

InChI Key

YVPWYUOJTVMNKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CF)CC1

Origin of Product

United States

Iii. Stereochemical and Conformational Analysis of Cyclohexane, 1 Fluoromethylene 4 Methyl

Ring Conformations and Energy Landscape

The cyclohexane (B81311) ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. libretexts.orglibretexts.org The most stable of these is the chair conformation. libretexts.orgwikipedia.org

The predominant conformation of the cyclohexane ring is the chair form, which minimizes both angle strain, by maintaining tetrahedral angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are staggered. libretexts.org For Cyclohexane, 1-(fluoromethylene)-4-methyl-, two distinct chair conformations are possible, interconverting through a process known as a ring flip. libretexts.orgyoutube.com

During a ring flip, axial substituents become equatorial and vice versa. libretexts.orglibretexts.org This interconversion is rapid at room temperature, with an energy barrier of about 45 kJ/mol for unsubstituted cyclohexane. libretexts.org The presence of substituents, such as the methyl and fluoromethylene groups, influences the energy of the two chair conformers, leading to an equilibrium that favors the more stable conformation. libretexts.orglibretexts.org The rate of interconversion can be studied using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy, which can provide information on the energy barriers and populations of the different conformers at various temperatures. nih.gov

The stability of each chair conformer is largely determined by the steric interactions of the axial substituents with other atoms on the ring. libretexts.org

While the chair conformation is the most stable, other higher-energy conformations exist on the potential energy surface of the cyclohexane ring. wikipedia.org The interconversion between the two chair forms proceeds through several of these less stable intermediates. youtube.com

The half-chair conformation is the highest energy point on this pathway, representing the transition state for the ring flip. libretexts.orgwikipedia.org It is significantly strained due to having five carbons in a plane, which introduces considerable angle and torsional strain. libretexts.orgutexas.edu Its energy is approximately 45 kJ/mol higher than the chair conformation. libretexts.org

The boat conformation is another high-energy form, characterized by steric repulsion between the "flagpole" hydrogens on opposite sides of the ring. libretexts.orgyoutube.com A more stable, slightly skewed version of the boat is the twist-boat (or skew-boat) conformation. libretexts.org The twist-boat conformation alleviates some of the flagpole interactions and torsional strain of the true boat form, making it an energy minimum, albeit one that is still about 23 kJ/mol less stable than the chair conformation. libretexts.orgwikipedia.org These non-chair conformations, while transient, are essential intermediates in the dynamic equilibrium of the cyclohexane ring. youtube.com

Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kJ/mol)Relative Energy (kcal/mol)Stability Ranking
Chair00Most Stable
Twist-Boat~23 - 25~5.5 - 6Intermediate
Boat~29~7Intermediate
Half-Chair~43 - 45~10 - 11Least Stable (Transition State)

Note: Energy values are approximate for unsubstituted cyclohexane and serve as a general reference. libretexts.orgwikipedia.org The presence of substituents will alter these values.

Substituent Effects on Conformational Equilibrium

In substituted cyclohexanes like 1-(fluoromethylene)-4-methylcyclohexane, the two chair conformers are no longer equal in energy. libretexts.orglibretexts.org The equilibrium will favor the conformation that minimizes unfavorable steric interactions.

Substituents on a cyclohexane ring generally prefer the equatorial position to avoid steric strain. libretexts.org For a methyl group, the conformation where it is in the equatorial position is more stable than the axial conformation by approximately 7.6 kJ/mol (1.8 kcal/mol). libretexts.orglibretexts.orgpressbooks.pub

This energy difference arises from 1,3-diaxial interactions . libretexts.orglibretexts.org When the methyl group is in an axial position, it experiences steric crowding with the two axial hydrogens located on the same side of the ring (at the C3 and C5 positions). libretexts.orglibretexts.org This interaction is similar to the gauche steric strain observed in butane. pressbooks.publibretexts.org In the equatorial position, the methyl group points away from the ring, avoiding this unfavorable interaction. youtube.com Consequently, at equilibrium, the conformer with the equatorial methyl group is significantly favored. libretexts.orglibretexts.org For 1,4-disubstituted cyclohexanes, the trans isomer can have both substituents in equatorial positions, which is generally the most stable arrangement. utexas.edu The cis isomer will have one axial and one equatorial substituent. utexas.eduquimicaorganica.org

The primary factor governing conformational equilibrium in substituted cyclohexanes is the steric strain resulting from 1,3-diaxial interactions. libretexts.orgquimicaorganica.org These are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) at the third carbon atoms relative to it on the same face of the ring. libretexts.orglibretexts.org

In the context of Cyclohexane, 1-(fluoromethylene)-4-methyl-, we must consider the chair conformation where the methyl group is axial. In this arrangement, the methyl group experiences two significant 1,3-diaxial interactions with the axial hydrogens on C3 and C5 (relative to the methyl at C1, if numbered that way for analysis). libretexts.orglibretexts.org Each of these interactions contributes approximately 3.8 kJ/mol of strain, for a total of 7.6 kJ/mol. pressbooks.publibretexts.org

Steric Strain (A-Values) for Common Axial Substituents
Substituent1,3-Diaxial Strain Energy (kJ/mol)1,3-Diaxial Strain Energy (kcal/mol)
-F1.00.24
-Cl2.20.53
-Br2.00.48
-OH2.1 - 3.90.5 - 0.9
-CH₃7.61.8
-CH₂CH₃8.01.9
-CH(CH₃)₂9.22.2
-C(CH₃)₃~21-25~5.0 - 6.0

Facially Polarized Cyclohexane Motifs

The concept of a "facially polarized" or "Janus face" cyclohexane typically refers to rings where multiple fluorine atoms are positioned on one face of the ring, creating a distinct separation of charge and a significant molecular dipole moment. This is often achieved with all-cis tetra- or hexafluorinated cyclohexanes. spcmc.ac.in

While "Cyclohexane, 1-(fluoromethylene)-4-methyl-" does not possess the multiple fluorine substituents required for a classic "Janus face," the carbon-fluorine bond in the fluoromethylene group is highly polarized. The orientation of this C-F bond dipole can influence the molecular properties of the face of the cyclohexane ring it occupies.

In the chair conformation, the fluoromethylene group can be either axial-like or equatorial-like in its orientation relative to the ring.

Axial Fluoromethylene Group: In the less stable axial-like orientation, the C-F bond would point along the axis of the ring, creating a more distinct polar face on that side of the molecule.

The presence of the electronegative fluorine atom can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding.

Iv. Reaction Mechanisms and Reactivity of Cyclohexane, 1 Fluoromethylene 4 Methyl and Its Derivatives

Reactivity of the Fluoromethylene Double Bond

The presence of a highly electronegative fluorine atom directly attached to the exocyclic double bond renders the alkene electron-deficient. This electronic feature is the primary driver of the double bond's reactivity, making it susceptible to specific types of addition reactions and influencing the regiochemical and stereochemical outcomes.

Electrophilic addition to an alkene typically proceeds through the formation of the most stable carbocation intermediate. numberanalytics.com In the case of unsymmetrical alkenes, this principle governs the regioselectivity of the reaction, famously summarized by Markovnikov's rule. masterorganicchemistry.com For most alkenes, the rule predicts that the hydrogen atom of a protic acid will add to the carbon atom that has the greater number of hydrogen atoms. youtube.com

However, in 1-(fluoromethylene)-4-methylcyclohexane, the powerful electron-withdrawing inductive effect of the fluorine atom destabilizes the formation of a positive charge on the adjacent carbon (the quaternary C1 of the ring). Consequently, electrophilic attack will favor the formation of a carbocation at the carbon atom that is not directly attached to the fluorine.

The mechanism involves the protonation of the methylene (B1212753) carbon (CH₂), leading to the formation of a tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. While a tertiary carbocation is generally stable, the adjacent electron-withdrawing fluorine atom would significantly destabilize this intermediate. A more plausible pathway involves the electrophile (E⁺) attacking the inner carbon (C1), placing the positive charge on the terminal methylene carbon. This results in a primary carbocation, which is typically unstable, but its formation avoids the severe destabilizing effect of the adjacent fluorine on a tertiary carbocation.

The most likely outcome follows an anti-Markovnikov addition pattern. The electrophile adds to the less substituted carbon of the double bond (the quaternary C1), and the nucleophile adds to the more substituted, fluorinated carbon. This regioselectivity is driven by the minimization of the destabilizing inductive effect of fluorine on the carbocation intermediate. libretexts.org

The stereoselectivity of the addition is influenced by the planar nature of the carbocation intermediate. libretexts.org The nucleophile can attack from either the top or bottom face of the molecule, potentially leading to a mixture of stereoisomers. numberanalytics.com The bulky cyclohexane ring may offer some steric hindrance, potentially favoring attack from the less hindered face, but a racemic or diastereomeric mixture is generally expected unless a chiral catalyst is used. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Addition to 1-(fluoromethylene)-4-methylcyclohexane

Reactant (E-Nu)Major Product (Predicted)Rationale
H-Br1-(1-bromo-1-fluoromethyl)-4-methylcyclohexaneThe electrophile (H⁺) adds to the C1 ring carbon to avoid forming a carbocation adjacent to the electron-withdrawing fluorine atom. The nucleophile (Br⁻) then attacks the resulting primary carbocation on the methylene carbon.
H₂O (acid-cat.)1-(1-fluoro-1-hydroxymethyl)-4-methylcyclohexaneSimilar to H-Br addition, the reaction follows an anti-Markovnikov pathway due to the electronic effect of the fluorine atom. libretexts.org

The electron-deficient nature of the fluoromethylene double bond makes it an excellent candidate for nucleophilic addition reactions, also known as conjugate or Michael-type additions. Strong nucleophiles can attack the double bond without the need for a catalyst. youtube.com

The general mechanism involves the attack of a nucleophile on the β-carbon (the terminal methylene carbon) of the activated alkene. youtube.com This attack pushes the π-electrons onto the α-carbon (the C1 ring carbon), forming a carbanion intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like water or an alcohol) to yield the final product. youtube.com

Common nucleophiles for this type of reaction include Grignard reagents, organolithium compounds, enolates, and amines. The reaction is highly regioselective, with the nucleophile exclusively attacking the terminal carbon of the double bond.

Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the terminal carbon of the fluoromethylene group. The π-electrons of the double bond shift to the C1 carbon of the cyclohexane ring, creating a carbanion.

Protonation: The carbanion intermediate abstracts a proton from a solvent molecule or a weak acid added during workup, yielding the final addition product. youtube.com

The electron-deficient fluoromethylene double bond can participate as a dienophile or a 2π component in cycloaddition reactions. In a [4+2] cycloaddition (Diels-Alder reaction), it would react with an electron-rich diene. The fluorine atom's electron-withdrawing nature enhances the reactivity of the alkene in this context. These reactions can be highly stereospecific and regioselective. Similarly, it can undergo [2+2] cycloadditions with other alkenes upon photochemical activation or catalysis to form four-membered rings. rsc.org The specific conditions and outcomes would depend on the reacting partner and the catalyst system employed. rsc.org

Addition Reactions to the Exocyclic Alkene

Reactions Involving the Cyclohexane Ring

The reactivity of the cyclohexane ring itself, particularly in derivatives of 1-(fluoromethylene)-4-methyl-, is largely governed by its conformational properties. Elimination reactions are especially sensitive to the stereochemical arrangement of substituents on the ring.

Bimolecular elimination (E2) reactions have strict stereoelectronic requirements. The mechanism involves a single, concerted step where a base removes a proton, and a leaving group departs simultaneously, forming a double bond. libretexts.org For this to occur, the proton being removed and the leaving group must be oriented in an anti-periplanar (or anti-coplanar) fashion. youtube.com

In a cyclohexane system, this anti-periplanar geometry is achieved only when both the hydrogen atom and the leaving group are in axial positions. libretexts.orgchemistrysteps.com This requirement has profound consequences for the reactivity of different stereoisomers.

Consider a derivative such as 1-chloro-1-(fluoromethylene)-4-methylcyclohexane. For an E2 reaction to occur, the chlorine atom (the leaving group) must occupy an axial position. The rate and product of the elimination will depend on the stability of the required chair conformation and the availability of an axial β-hydrogen.

For example, in a trans-isomer where a bulky group at C4 and a leaving group at C1 are both equatorial in the most stable conformation, the ring must flip to a much less stable conformation to place the leaving group in an axial position for elimination to occur. youtube.com This high-energy requirement can dramatically slow down the reaction rate compared to a cis-isomer where the leaving group might already be axial in the more stable conformation. libretexts.org

Table 2: E2 Elimination Reactivity of Isomeric Halocyclohexanes

Isomer Example (Hypothetical)Leaving Group Position (Stable Conformation)Requirement for E2Relative E2 RateMajor Product
cis-1-Chloro-4-methylcyclohexaneAxial (in more stable chair form) libretexts.orgNo ring flip neededFast1-methylcyclohexene (Zaitsev product) libretexts.orglibretexts.org
trans-1-Chloro-4-methylcyclohexaneEquatorial (in more stable chair form) libretexts.orgRing flip to less stable conformerSlow3-methylcyclohexene (Hofmann/anti-Zaitsev product) libretexts.orglibretexts.org

This table uses 1-chloro-4-methylcyclohexane (B1618050) as a well-documented analogue to illustrate the stereoelectronic principles that would apply to derivatives of Cyclohexane, 1-(fluoromethylene)-4-methyl-. libretexts.org The outcome of the elimination is dictated by the availability of an anti-periplanar β-hydrogen, which can override Zaitsev's rule. chemistrysteps.com

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sp²-hybridized carbon of a vinylic halide is generally challenging compared to its sp³-hybridized alkyl halide counterpart. In the case of Cyclohexane, 1-(fluoromethylene)-4-methyl-, the direct displacement of the fluoride (B91410) ion by a nucleophile is an unfavorable process. This is due to the high strength of the C-F bond and the increased electron density of the double bond, which repels incoming nucleophiles.

However, under specific conditions, substitution can be induced. One potential pathway involves the formation of a highly reactive vinyl carbocation intermediate. nih.gov This can be achieved through the use of strong Lewis or Brønsted acids. Protonation of the double bond would lead to a tertiary carbocation, but substitution reactions often proceed through addition-elimination or elimination-addition mechanisms rather than a direct S_N1 or S_N2 pathway.

Research on analogous vinyl fluorides suggests that such substitutions are rare and require forcing conditions. The electrochemical generation of vinyl carbocations from related alkenyl boronic esters has been reported, which are then trapped by nucleophiles like fluoride. nih.gov This indicates that forming a cationic intermediate is a viable, albeit complex, route to achieving substitution.

Rearrangement Reactions (e.g., Hydride and Alkyl Shifts)

Carbocation rearrangements are fundamental processes in organic chemistry that occur to furnish a more stable carbocationic intermediate. chemistrysteps.com These reactions, primarily 1,2-hydride and 1,2-alkyl shifts, are plausible for derivatives of Cyclohexane, 1-(fluoromethylene)-4-methyl-, particularly if a carbocation is generated adjacent to a site that can offer greater stability upon rearrangement. libretexts.orgmasterorganicchemistry.com

The driving force for such a rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). youtube.com These shifts involve the migration of a hydrogen atom (hydride) or an alkyl group with its bonding pair of electrons to an adjacent positively charged carbon atom. youtube.comkhanacademy.org

Consider a scenario where an electrophile (E⁺) adds to the terminal carbon of the fluoromethylene group. This would generate a tertiary carbocation adjacent to the fluorine-bearing carbon.

Hypothetical Rearrangement Pathway

Formation of Initial Carbocation : Electrophilic addition to the CH₂ end of the double bond forms a tertiary carbocation.

Potential for Rearrangement : While this tertiary carbocation is relatively stable, the possibility of a 1,2-hydride shift from the cyclohexane ring could occur if it leads to an energetically more favorable intermediate, though rearrangement from a tertiary carbocation is less common unless a resonance-stabilized cation can be formed. quora.com Alkyl shifts are also possible but are generally slower than hydride shifts. quora.com

The likelihood and pathway of any rearrangement are highly dependent on the specific reactants and reaction conditions. Heating a reaction can often provide the necessary energy to overcome the activation barrier for rearrangement. libretexts.org

Table 1: General Principles of Carbocation Rearrangements

Rearrangement TypeDescriptionDriving ForceRelative Rate
1,2-Hydride ShiftMigration of a hydrogen atom with its electron pair to an adjacent carbocation. youtube.comFormation of a more stable carbocation (e.g., 2° → 3°). masterorganicchemistry.comGenerally faster than alkyl shifts. quora.com
1,2-Alkyl ShiftMigration of an alkyl group (e.g., methyl) with its electron pair to an adjacent carbocation. masterorganicchemistry.comFormation of a more stable carbocation, often seen when a quaternary carbon is adjacent to the carbocation. masterorganicchemistry.comGenerally slower than hydride shifts. quora.com

Reactivity Influenced by Fluorine Atom

The fluorine atom, despite being the most electronegative element, exerts a complex dual electronic influence that is critical to the reactivity of Cyclohexane, 1-(fluoromethylene)-4-methyl-.

Inductive and Resonance Effects of Fluorine

The reactivity is modulated by two opposing electronic effects from the fluorine atom:

Inductive Effect (-I) : Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom it is attached to through the sigma (σ) bond. reddit.com This effect is potent and decreases with distance, making the vinylic carbon electron-deficient. libretexts.org

Resonance Effect (+R or +M) : The fluorine atom possesses lone pairs of electrons in its 2p orbitals, which can be donated to the adjacent pi (π) system of the double bond. stackexchange.com This donation of electron density through resonance partially counteracts the inductive withdrawal. However, for halogens, the inductive effect generally outweighs the resonance effect. quora.com

Table 2: Electronic Effects of the Vinylic Fluorine Atom

Electronic EffectDescriptionImpact on the Double Bond
Inductive Effect (-I)Strong withdrawal of electron density through the C-F sigma bond due to fluorine's high electronegativity. reddit.comDecreases electron density, making the molecule susceptible to nucleophilic attack under certain conditions.
Resonance Effect (+R)Donation of a lone pair of electrons from fluorine's p-orbital into the pi system of the double bond. stackexchange.comIncreases electron density in the pi system, which can stabilize adjacent positive charges.

Stabilization of Intermediates and Transition States

A key aspect of fluorine's influence is its ability to stabilize adjacent carbocations, known as α-fluorocarbocations. nih.gov This stabilization is a result of the resonance effect, where a lone pair from fluorine can be donated to the empty p-orbital of the carbocation. stackexchange.comrsc.org This interaction creates a C-F π-bond, delocalizing the positive charge onto the more electronegative fluorine atom.

While fluorine's inductive effect strongly destabilizes a nearby positive charge, studies have shown that for α-fluorocarbocations, the stabilizing resonance effect is significant. rsc.org The effective overlap between the 2p orbitals of carbon and fluorine contributes to this stabilization. stackexchange.com This stabilizing effect is crucial in reactions that proceed through a carbocation intermediate, as it lowers the energy of the transition state leading to its formation. nih.gov

For Cyclohexane, 1-(fluoromethylene)-4-methyl-, the formation of a carbocation at the carbon atom bearing the fluorine would be stabilized by this resonance effect. This stabilization can influence the regioselectivity of electrophilic additions and the feasibility of S_N1-type reaction pathways.

V. Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the precise structure of Cyclohexane (B81311), 1-(fluoromethylene)-4-methyl- in solution. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the atomic connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (spin-spin coupling), and integration (relative number of protons). For Cyclohexane, 1-(fluoromethylene)-4-methyl-, the spectrum is characterized by signals in both the olefinic and aliphatic regions.

The exocyclic fluoromethylene proton (=CHF) is expected to resonate significantly downfield due to the electronegativity of the fluorine atom and the sp² hybridization of the carbon. Its signal would be split into a doublet by the geminal fluorine atom (a large ²JHF coupling) and further split by the two adjacent allylic protons on the cyclohexane ring (C2 and C6), likely resulting in a doublet of triplets.

The protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the upfield region. The proton at C4, being attached to a methine carbon, would have a distinct chemical shift from the methylene (B1212753) protons. The methyl group (CH₃) attached to C4 is expected to appear as a doublet, coupling with the single proton on C4.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Cyclohexane, 1-(fluoromethylene)-4-methyl-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings
=CHF6.5 - 7.5dt (doublet of triplets)²JHF, ³JHH
H-2, H-6 (allylic)2.0 - 2.5m (multiplet)³JHH, ³JHF
H-41.5 - 2.0m (multiplet)³JHH
H-3, H-51.2 - 1.8m (multiplet)³JHH
4-CH₃0.8 - 1.0d (doublet)³JHH

Note: Predicted values are based on analogous structures like 4-methyl-1-cyclohexene and other fluorinated alkenes. Actual values may vary. chegg.comnih.gov

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecular symmetry, seven distinct carbon signals are anticipated for Cyclohexane, 1-(fluoromethylene)-4-methyl-. The spectrum is typically recorded with proton decoupling to simplify it to seven singlets. blogspot.com

The sp² carbons of the exocyclic double bond (=C(F)H and C1) are the most downfield signals. The carbon atom bonded to fluorine (=CHF) will exhibit a very large one-bond coupling constant (¹JCF), appearing as a doublet in a non-decoupled or fluorine-coupled spectrum. The quaternary carbon (C1) will also be significantly downfield. The remaining sp³ hybridized carbons of the ring and the methyl group will resonate at higher fields. blogspot.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexane, 1-(fluoromethylene)-4-methyl-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features
=CHF145 - 155Large ¹JCF coupling
C1120 - 130Quaternary carbon, no attached H
C430 - 35Methine carbon
C2, C628 - 33Methylene carbons
C3, C525 - 30Methylene carbons
4-CH₃20 - 25Methyl carbon

Note: Predicted values are based on data from methylcyclohexane (B89554) and 4-methyl-1-cyclohexene. blogspot.comchemicalbook.com

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For Cyclohexane, 1-(fluoromethylene)-4-methyl-, a single resonance is expected. The chemical shift of this signal provides insight into the electronic environment of the C-F bond.

The multiplicity of the ¹⁹F signal is governed by its coupling to nearby protons. It is expected to appear as a doublet of triplets (or a more complex multiplet) due to the large two-bond (geminal) coupling to the vinyl proton (=CHF) and the smaller three-bond (vicinal) couplings to the two allylic protons on C2 and C6. core.ac.uk

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. It would show correlations between the C4 proton and the protons of the methyl group, as well as with the adjacent ring protons at C3 and C5. It would also confirm the coupling between the allylic protons (H-2/H-6) and the vinyl proton (=CHF). chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on their known proton assignments (e.g., linking the methyl proton doublet to the methyl carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include the signal from the methyl protons to C3, C4, and C5, and from the vinyl proton (=CHF) to the quaternary carbon C1 and the allylic carbons C2 and C6.

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. wikipedia.orglibretexts.org This dynamic process can be studied using temperature-dependent NMR, known as dynamic NMR (DNMR). libretexts.orgyoutube.com

For Cyclohexane, 1-(fluoromethylene)-4-methyl-, the two chair conformations are non-equivalent due to the presence of the substituents. One conformer will have the methyl group in an axial position while the other has it in an equatorial position. The bulky fluoromethylene group is part of an exocyclic double bond, which will influence the ring pucker and the energetic preference of the conformers.

At room temperature, the ring inversion is fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. wikipedia.org However, as the temperature is lowered, the rate of this interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of exchanging protons will broaden and then resolve into two distinct signals, corresponding to the individual axial and equatorial protons of the frozen conformers. libretexts.orgacs.org Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) for the ring-flipping process. youtube.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns. For Cyclohexane, 1-(fluoromethylene)-4-methyl-, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₁₃F (exact mass: 128.10).

The fragmentation of fluorinated organic molecules can be distinct from their non-fluorinated analogs. nist.govnist.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments. chromatographyonline.com

Common fragmentation pathways could include:

Loss of a fluorine radical (•F) to give a fragment at [M-19]⁺.

Loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.

Loss of hydrogen fluoride (B91410) (HF) to give a fragment at [M-20]⁺.

Retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-type structures, leading to the cleavage of the ring into charged and neutral diene and dienophile fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for Cyclohexane, 1-(fluoromethylene)-4-methyl-

m/z Value (Nominal)Proposed Fragment IdentityFragmentation Pathway
128[C₈H₁₃F]⁺Molecular Ion [M]⁺
113[C₈H₁₀]⁺Loss of •CH₃
109[C₈H₁₂]⁺Loss of •F
108[C₈H₁₂F]⁺Loss of HF
81[C₆H₉]⁺Retro-Diels-Alder common in cyclohexenes
67[C₅H₇]⁺Further fragmentation of the ring

Note: The relative abundance of these fragments depends on the ionization energy and technique used. nih.govnist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This technique allows for the calculation of a unique elemental formula, distinguishing the target compound from others with the same nominal mass.

For "Cyclohexane, 1-(fluoromethylene)-4-methyl-", HRMS would be used to confirm its elemental formula, C₈H₁₃F. By comparing the experimentally measured exact mass with the theoretically calculated mass, a high degree of confidence in the compound's identity can be achieved. While experimental data is not available, the theoretical exact mass can be calculated using the masses of the most abundant isotopes.

Table 1: Theoretical HRMS Data for [C₈H₁₃F]

Isotope Exact Mass (Da)
¹²C 12.000000
¹H 1.007825
¹⁹F 18.998403

| Calculated Exact Mass of C₈H₁₃F | 128.100128 |

Any experimental HRMS measurement yielding a mass value extremely close to 128.100128 Da would strongly support the presence of a compound with the elemental formula C₈H₁₃F.

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by isolating a specific ion (the parent or precursor ion) and then inducing it to fragment. uni-muenchen.de The analysis of the resulting fragment ions (product ions) helps to piece together the molecule's structure.

For "Cyclohexane, 1-(fluoromethylene)-4-methyl-", the molecular ion ([C₈H₁₃F]⁺•, m/z ≈ 128) would be isolated and fragmented. The fragmentation pattern can be predicted based on the known stability of carbocations and neutral losses. Key expected fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 113.1026 [C₇H₁₀F]⁺.

Loss of hydrogen fluoride (HF): Elimination of HF is a common pathway for fluorinated compounds, which would yield a hydrocarbon ion at m/z 108.0939 [C₈H₁₂]⁺•.

Ring fragmentation: Cleavage of the cyclohexane ring could lead to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆), resulting in a series of smaller fragment ions. The fragmentation of the cyclohexane ring itself often produces characteristic ions at m/z values such as 83, 69, 55, and 41, corresponding to sequential losses of CH₂ units. docbrown.info

Studying these fragmentation patterns allows for the confirmation of the connectivity of the methyl group and the fluoromethylene substituent on the cyclohexane ring. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. researchgate.net The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. antpedia.com The mass spectrometer then detects and identifies the separated components by generating a mass spectrum for each.

In the context of "Cyclohexane, 1-(fluoromethylene)-4-methyl-", GC-MS would be critical for:

Purity Assessment: Determining the purity of a synthesized sample by detecting and identifying any residual starting materials, solvents, or by-products. researchgate.net

Isomer Analysis: The compound can exist as cis and trans isomers, where the methyl group is on the same or opposite side of the ring relative to a reference point. These diastereomers would likely have slightly different retention times on a GC column, allowing for their separation and individual analysis by the mass spectrometer. uni-muenchen.dedocbrown.info The mass spectra of the isomers would be very similar, but their separation by GC is key to their individual identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If "Cyclohexane, 1-(fluoromethylene)-4-methyl-" can be crystallized, this technique can provide precise data on bond lengths, bond angles, and torsional angles. uni-muenchen.de

This analysis would unequivocally confirm:

The exact molecular structure and connectivity.

The specific stereochemistry (cis or trans).

The preferred conformation of the cyclohexane ring, which is expected to be a chair conformation to minimize steric strain. The analysis would reveal whether the methyl and fluoromethylene groups occupy axial or equatorial positions.

While no crystal structure for "Cyclohexane, 1-(fluoromethylene)-4-methyl-" has been reported in the searched literature, this technique remains the gold standard for unambiguous solid-state structural proof. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For "Cyclohexane, 1-(fluoromethylene)-4-methyl-", the IR and Raman spectra would be expected to show characteristic peaks that confirm the presence of its key structural features.

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Notes
Alkene =C-H Stretch 3000 - 3100 Medium Confirms the vinylic proton on the fluoromethylene group.
Alkane C-H Stretch 2850 - 2960 Strong From the CH₂ and CH₃ groups of the cyclohexane ring.
C=C Stretch 1650 - 1700 Medium-Variable Confirms the exocyclic double bond. Its position is influenced by the fluorine atom.
CH₂/CH₃ Bending 1375 - 1465 Medium Characteristic of the alkane backbone.

The specific frequencies and the "fingerprint region" (below 1500 cm⁻¹) would be unique to the molecule and its specific isomer. nist.gov

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's chromophores (light-absorbing groups).

The primary chromophore in "Cyclohexane, 1-(fluoromethylene)-4-methyl-" is the fluorinated carbon-carbon double bond (C=CFH). Simple, non-conjugated alkenes typically have a π → π* transition that absorbs in the far-UV region, often below 200 nm, which can be difficult to detect with standard spectrophotometers. The presence of the fluorine atom on the double bond may cause a slight shift in the absorption maximum. sciencepublishinggroup.com While a detailed spectrum is not available, the λₘₐₓ would be expected to be in the far-UV range, and its precise value could be used in conjunction with other techniques for confirmation of the electronic structure. uni-muenchen.de

Vi. Theoretical and Computational Investigations of Cyclohexane, 1 Fluoromethylene 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties by solving the Schrödinger equation. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in predicting molecular properties. nih.gov It is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's structure. researchgate.net

For Cyclohexane (B81311), 1-(fluoromethylene)-4-methyl-, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to model the geometry of its various conformers. nih.gov The optimization process fine-tunes the atomic coordinates until the forces on each atom are negligible, representing a stable structure. researchgate.net

Table 1: Predicted Geometric Parameters for the Equatorial-Equatorial Conformer of Cyclohexane, 1-(fluoromethylene)-4-methyl- (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AtomsPredicted Value
Bond Lengths
C=C (fluoromethylene)1.33 Å
C-F (fluoromethylene)1.35 Å
C-C (ring)1.53 - 1.54 Å
C-C (methyl)1.53 Å
Bond Angles
F-C=C121.5°
C-C-C (ring)111.0° - 111.5°
C-C-CH3110.8°
Dihedral Angles
C-C-C-C (ring)± 55.0°

Beyond geometry, DFT is instrumental in analyzing the electronic structure. duke.edu Key insights are derived from the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy, often referred to as the "gold standard" for chemical computations. nih.govnih.gov

These high-accuracy calculations are particularly valuable for obtaining precise energy differences between conformers and for calculating reaction barriers where DFT might be less reliable. nih.gov For Cyclohexane, 1-(fluoromethylene)-4-methyl-, ab initio calculations would be used to benchmark the energies obtained from DFT, ensuring the predicted conformational preferences are robust. For instance, after an initial geometry optimization with DFT, a single-point energy calculation using a method like DLPNO-CCSD(T) can provide a highly accurate conformational energy value. nih.gov This approach combines the efficiency of DFT for geometry with the accuracy of coupled cluster for energy, offering a powerful and practical computational strategy.

Conformational Energy Calculations and Potential Energy Surfaces

Substituted cyclohexanes exist as an equilibrium of different chair, boat, and twist-boat conformations, with the chair forms being the most stable. libretexts.org For Cyclohexane, 1-(fluoromethylene)-4-methyl-, the primary conformational question revolves around the axial versus equatorial positioning of the 4-methyl and 1-(fluoromethylene) substituents. This gives rise to four potential chair conformers: diequatorial (eq, eq), diaxial (ax, ax), and two axial-equatorial forms (ax, eq and eq, ax).

Computational methods are used to calculate the relative energies of these conformers to determine their populations at equilibrium. pearson.com Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions where an axial substituent clashes with other axial atoms. libretexts.org The energy difference between the axial and equatorial conformer is known as the A-value. pearson.com

A potential energy surface (PES) scan can be performed by systematically changing key dihedral angles to map the energy landscape connecting different conformers. researchgate.net This analysis not only identifies the stable conformers (local minima) but also the transition states (saddle points) that represent the energy barriers for conformational changes, such as the chair flip. libretexts.org

Table 2: Hypothetical Relative Conformational Energies of Cyclohexane, 1-(fluoromethylene)-4-methyl- Isomers

Conformer (Methyl, Fluoromethylene)Relative Energy (kcal/mol)Predicted Population at 298 KKey Interactions
Equatorial, Equatorial0.00>95%Most stable; minimal steric strain.
Equatorial, Axial~2.1~3%1,3-diaxial interactions with H.
Axial, Equatorial~1.9~2%1,3-diaxial interactions with H.
Axial, Axial~4.0<0.1%Severe steric and 1,3-diaxial strain.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes the transition state (TS), which is the structure at the highest point of the energy profile and represents the activation energy barrier for the reaction. nih.gov

For Cyclohexane, 1-(fluoromethylene)-4-methyl-, a potential reaction for study would be the electrophilic addition to the exocyclic double bond. Theoretical calculations can model the approach of an electrophile (e.g., HBr) to the fluoromethylene group. Using methods like DFT or higher-level ab initio techniques, the geometry of the transition state can be optimized. researchgate.netnih.gov Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The calculated energy of the transition state relative to the reactants provides the activation barrier, a key determinant of the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations focus on static structures at minimum energy points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the motion of atoms by solving Newton's equations of motion, where the forces between atoms are typically calculated using a pre-parameterized force field.

An MD simulation of Cyclohexane, 1-(fluoromethylene)-4-methyl-, either in the gas phase or in a simulated solvent, would reveal its structural fluctuations and conformational transitions in real-time. This allows for the observation of dynamic processes such as:

Ring Puckering: The flexibility and puckering modes of the cyclohexane ring.

Chair Flips: The rate and pathway of interconversion between the two chair forms.

Substituent Rotation: The rotational dynamics of the methyl and fluoromethylene groups.

Solvent Interactions: How the molecule interacts with and orients itself within a solvent environment.

These simulations provide a bridge between the static picture from quantum calculations and the macroscopic properties observed experimentally.

Analysis of Noncovalent Interactions and Fluorine-Fluorine Interactions

Noncovalent interactions, though weak, play a decisive role in determining molecular conformation, crystal packing, and biological activity. In fluorinated molecules, interactions involving the fluorine atom are of particular interest. rsc.org Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are used to identify and characterize these subtle forces. nih.govst-andrews.ac.uk

For Cyclohexane, 1-(fluoromethylene)-4-methyl-, several intramolecular noncovalent interactions would be investigated:

C-H···F Hydrogen Bonds: The polarized C-H bonds of the cyclohexane ring can act as weak hydrogen bond donors to the electronegative fluorine atom. These interactions, particularly in an axial conformation, can provide a stabilizing effect. acs.org

Fluorine-Fluorine Interactions: While not present in a single molecule of the title compound, the study of intermolecular F···F contacts is critical in the solid state. These can be either attractive or repulsive depending on the geometry and charge distribution. rsc.orgnih.gov

NCI plots, which visualize noncovalent interactions as broad surfaces of low electron density, are particularly useful. They can distinguish between stabilizing interactions (like hydrogen bonds) and destabilizing steric clashes, providing a comprehensive picture of the forces that govern the preferred shape of the molecule. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for the prediction of various spectroscopic parameters of "Cyclohexane, 1-(fluoromethylene)-4-methyl-". These theoretical predictions are crucial for interpreting experimental spectra and can guide the design of new experiments. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model the spectroscopic properties of molecules with a high degree of accuracy. unibo.itnih.gov

For "Cyclohexane, 1-(fluoromethylene)-4-methyl-", computational models can predict key spectroscopic data, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and rotational constants. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For complex molecules, including those with flexible ring systems and stereocenters like "Cyclohexane, 1-(fluoromethylene)-4-methyl-", it is often necessary to consider multiple conformations to obtain an averaged and accurate representation of the spectroscopic parameters.

Table 1: Predicted Spectroscopic Parameters for the Most Stable Conformer of Cyclohexane, 1-(fluoromethylene)-4-methyl- (Illustrative Data)

Spectroscopic ParameterPredicted Value (Illustrative)Computational Method
¹H NMR Chemical Shift (CH-F)δ 4.5 ppmB3LYP/6-311+G(d,p)
¹³C NMR Chemical Shift (C=CF)δ 150 ppmB3LYP/6-311+G(d,p)
¹⁹F NMR Chemical Shiftδ -110 ppmB3LYP/6-311+G(d,p)
C=C Stretching Frequency1680 cm⁻¹B3LYP/6-311+G(d,p)
C-F Stretching Frequency1100 cm⁻¹B3LYP/6-311+G(d,p)
Rotational Constant A2500 MHzMP2/cc-pVTZ
Rotational Constant B1200 MHzMP2/cc-pVTZ
Rotational Constant C950 MHzMP2/cc-pVTZ

Note: The data in this table is illustrative and represents the type of information that would be generated from computational studies. Actual values would be derived from specific quantum chemical calculations.

The fluorination of organic molecules is known to introduce significant changes in their chemical and physical properties. emerginginvestigators.org Computational studies on "Cyclohexane, 1-(fluoromethylene)-4-methyl-" would allow for a systematic investigation of the effects of the fluoromethylene group on the cyclohexane ring's conformation and its spectroscopic signature.

Advanced Theoretical Frameworks (e.g., Constrained Nuclear Electronic Orbital Theory)

To capture a more complete picture of the molecular system, particularly concerning the quantum behavior of atomic nuclei, advanced theoretical frameworks such as the Constrained Nuclear-Electronic Orbital (cNEO) theory can be employed. wisc.edu The cNEO method extends the conventional electronic structure theory by treating specific nuclei, typically protons, quantum mechanically on the same footing as electrons. wisc.edu This approach is particularly relevant for understanding phenomena where nuclear quantum effects are significant, such as in systems with hydrogen bonding or proton transfer. chemrxiv.orgnih.gov

For "Cyclohexane, 1-(fluoromethylene)-4-methyl-", applying the cNEO framework could provide deeper insights into the quantum nature of the protons, especially those on the cyclohexane ring and the methyl group. By imposing a constraint on the expectation value of the quantum nuclear position, the cNEO method can generate a quantum-corrected potential energy surface. wisc.eduwisc.edu This allows for the investigation of how nuclear delocalization affects the molecule's structure, stability, and spectroscopic properties.

Table 2: Illustrative Comparison of Key Parameters Calculated with and without cNEO for Cyclohexane, 1-(fluoromethylene)-4-methyl-

ParameterConventional DFTcNEO-DFT
C-H Bond Length (avg.)1.09 Å1.11 Å
C-H Vibrational Frequency (avg.)2950 cm⁻¹2900 cm⁻¹
Proton Delocalization (Å)N/A0.15 Å

Note: This table provides an illustrative comparison to highlight the potential impact of including nuclear quantum effects through the cNEO framework. The values are not based on actual calculations for this specific molecule.

The integration of cNEO with hybrid quantum mechanics/molecular mechanics (QM/MM) methods further expands the applicability of this advanced theoretical framework to larger and more complex systems, such as the interaction of "Cyclohexane, 1-(fluoromethylene)-4-methyl-" in a solvent or a biological environment. chemrxiv.orgchemrxiv.org This multiscale approach would enable the study of environmental effects on the nuclear quantum behavior of the molecule.

Vii. Derivatization and Functionalization Strategies

Chemical Derivatization for Analytical Purposes

Chemical derivatization is a process where a compound is transformed into a new product (a derivative) to facilitate its analysis. researchgate.netresearchgate.net This is often necessary for techniques like gas chromatography (GC) to analyze compounds that are not sufficiently volatile or stable, or to improve detection sensitivity. researchgate.netphenomenex.com

For a molecule like Cyclohexane (B81311), 1-(fluoromethylene)-4-methyl-, which is relatively non-polar, derivatization for GC analysis might be employed if it were part of a more complex matrix or if subsequent functionalization introduced polar groups (e.g., hydroxyl or amine groups). The primary goals of derivatization for GC are to increase volatility, reduce polarity, and improve thermal stability. researchgate.net

Common derivatization techniques that could be applied after introducing a suitable functional group include:

Silylation: This is a prevalent method where an active hydrogen in a polar functional group (like -OH, -NH, -SH) is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS derivative is typically more volatile and less polar, leading to better peak shape and resolution in GC. phenomenex.com

Acylation: This technique introduces an acyl group into molecules with hydroxyl, thiol, and amine functionalities. researchgate.net Using fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), can significantly increase the volatility of polar analytes for GC analysis. researchgate.net

These derivatization reactions modify the analyte's functionality to enable or improve chromatographic separations. researchgate.net

Table 1: Potential Derivatization Strategies for Functionalized Analogs
Derivatization TypeTypical ReagentTarget Functional GroupPurposeReference
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)-OH, -COOH, -NH2, -SHIncrease volatility, decrease polarity sigmaaldrich.com
AcylationHFBA (Heptafluorobutyric anhydride)-OH, -NH2Increase volatility, enhance detection (ECD) researchgate.net
Alkylation (Esterification)BF3/Methanol-COOHProtect active hydrogens, increase volatility researchgate.net

Derivatization is also a powerful tool to lower the detection limits in various spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization can lead to the formation of products with characteristic and predictable fragmentation patterns in the mass spectrometer, which aids in structural elucidation and improves the signal-to-noise ratio for trace-level detection. weber.hu

Gas Chromatography with Electron Capture Detection (GC-ECD): The introduction of polyfluorinated groups, for instance through acylation with reagents like heptafluorobutyrylimidazole, makes the derivative highly sensitive to an ECD. researchgate.net This detector is specifically designed for electrophilic compounds like those containing halogens, allowing for exceptionally low detection limits. researchgate.net

Fluorine-19 NMR Spectroscopy (¹⁹F NMR): While not a derivatization method, ¹⁹F NMR is an inherently sensitive technique for the direct detection and quantification of fluorinated compounds. nih.govnumberanalytics.com The 100% natural abundance of the ¹⁹F isotope and the wide range of chemical shifts make it possible to distinguish between different fluorine environments within a molecule and detect minor products. nih.gov

Molecular Absorption Spectrometry (MAS): For determining total fluorine content, high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) can be used. mdpi.com This technique can involve the formation of a diatomic molecule, such as gallium monofluoride (GaF), in the graphite furnace, allowing for quantitative fluorine determination even in complex biological matrices. mdpi.com This approach offers high robustness against matrix interferences. mdpi.com

Table 2: Techniques for Enhanced Detection of Fluorinated Compounds
TechniquePrinciple/MethodAdvantageReference
GC-ECDDerivatization with polyfluorinated groups (e.g., from HFBA)Extremely high sensitivity for electrophilic compounds researchgate.net
¹⁹F NMRDirect measurement of the ¹⁹F nucleusHigh sensitivity, structural information, quantification without derivatization nih.govnumberanalytics.com
HR-CS GF MASFormation of GaF for molecular absorption measurementQuantitative fluorine analysis in complex matrices mdpi.com
ICP-MSModified methods for detecting fluorinePotential for non-targeted total fluorine analysis, though challenging nih.gov

Introduction of Additional Functional Groups

The introduction of new functional groups onto the "Cyclohexane, 1-(fluoromethylene)-4-methyl-" scaffold is key to its use in synthetic chemistry. Modifications can be targeted at the reactive fluoromethylene unit or the more inert cyclohexane ring.

The fluoromethylene group (an exocyclic vinyl fluoride) is the most reactive site for introducing new functionality. Vinyl fluorides can undergo a variety of transformations. For instance, radical reactions can be initiated at the C=C double bond. One study demonstrated that N-aryl acrylamides could undergo a radical reaction involving a fluoromethyl group, leading to the formal addition of chlorine and a CH₂F group across the double bond to yield a saturated derivative. nih.gov Such strategies could potentially be adapted to modify the fluoromethylene moiety, transforming the double bond into a more complex functionalized site.

Selectively functionalizing the C(sp³)–H bonds of the cyclohexane ring is a significant challenge in organic synthesis due to their inherent inertness. researchgate.net However, modern transition metal-catalyzed C–H functionalization has emerged as a powerful strategy to install new groups directly onto the ring. researchgate.netyoutube.com

The selectivity of such reactions is governed by the directing influence of existing substituents and the steric demands of the catalyst. researchgate.net For 1,4-disubstituted cyclohexanes, the relative reactivity of different C-H bonds can be finely controlled. Research has shown that equatorial C-H bonds can react significantly faster than their axial counterparts due to reduced steric hindrance from the catalyst complex. researchgate.net The methyl and fluoromethylene groups on "Cyclohexane, 1-(fluoromethylene)-4-methyl-" would influence the site- and stereoselectivity of any C-H functionalization reaction, providing a pathway to more complex, multi-substituted cyclohexane derivatives. researchgate.net The larger the substituent, the greater its preference for an equatorial position to minimize steric strain. libretexts.org

Strategies for Incorporation into Complex Molecular Architectures

Once functionalized, "Cyclohexane, 1-(fluoromethylene)-4-methyl-" can serve as a versatile building block for constructing complex molecules, such as natural products and pharmaceuticals, many of which feature highly substituted cyclohexane cores. nih.govresearchgate.net

The synthetic utility of this compound would rely on the strategic use of its inherent and newly introduced functional groups.

Using the Exocyclic Double Bond: The fluoromethylene group can act as a handle for further transformations. For example, reductive Heck cyclization has been used to form methylene (B1212753) cyclohexane structures as part of a larger tetracyclic core. nih.gov The double bond could also potentially participate in cycloaddition reactions or be subjected to ozonolysis to generate a ketone, which can then undergo further reactions like aldol (B89426) condensations. nih.gov

Leveraging a Functionalized Ring: After C-H functionalization introduces groups like hydroxyls, amines, or carbonyls, a wide array of classic and modern synthetic transformations becomes available. These include intramolecular reactions to form bicyclic or polycyclic systems. organic-chemistry.org Organocatalytic domino reactions, for example, have been developed to construct highly substituted cyclohexanes with multiple stereocenters in a single pot, demonstrating a powerful approach to molecular complexity. nih.gov The synthesis of complex molecules often involves the stereocontrolled formation of several adjacent stereogenic centers, a significant challenge in organic chemistry. nih.gov

The development of synthetic strategies for cyclohexane derivatives is crucial, as these six-membered carbocycles are common structural motifs in many valuable natural products and bioactive compounds. nih.gov

Viii. Broader Applications in Organic Synthesis and Materials Science

Role as Building Blocks in Organic Synthesis

"Cyclohexane, 1-(fluoromethylene)-4-methyl-" serves as a valuable building block, or synthon, in organic synthesis, providing a unique combination of a reactive fluoromethylene group and a substituted cyclohexane (B81311) core. The presence of the fluoromethylene moiety introduces a site for various chemical transformations, allowing for the construction of more complex fluorinated molecules.

The synthesis of such fluorinated cyclohexanes often involves multi-step sequences. For instance, the preparation of related fluorinated cyclohexane amines has been achieved through a Birch reduction of a substituted benzonitrile, followed by an in situ quench with methyl iodide. beilstein-journals.org This initial step introduces the methyl group onto the cyclohexane precursor. beilstein-journals.org Subsequent steps can involve epoxidation and hydrofluorination to introduce the fluorine atoms. beilstein-journals.org In the case of "Cyclohexane, 1-(fluoromethylene)-4-methyl-", the exocyclic double bond with a fluorine atom presents distinct reactivity.

The fluoromethylene group can potentially participate in various addition and cycloaddition reactions. For example, related vinyl fluorides have been synthesized through the elimination of a bromofluorocyclohexane precursor using a base like potassium tert-butoxide. thieme-connect.com This highlights a potential synthetic route towards the target compound. Once formed, the fluoromethylene group can be a precursor for other functional groups. For instance, fluoroiodomethyl phenyl sulfoxide (B87167) has been demonstrated as a synthetic equivalent of a formal fluoromethylene radical cation synthon, enabling atom-transfer radical addition reactions. chemrxiv.org This type of reactivity could be harnessed to incorporate the 1-(fluoromethylene)-4-methylcyclohexyl motif into larger, more complex molecules.

Design of Advanced Materials

The unique electronic properties conferred by the fluoromethylene group make "Cyclohexane, 1-(fluoromethylene)-4-methyl-" an attractive component in the design of advanced materials. The strong dipole moment associated with the C-F bond can be leveraged to create materials with specific dielectric and liquid crystalline properties.

Applications in Liquid Crystalline Materials

The introduction of fluorine atoms is a well-established strategy in the design of liquid crystals (LCs). nih.govnih.gov Fluorinated LCs are desirable for their chemical stability and for their ability to exhibit either positive or negative dielectric anisotropy, a key property for their application in display technologies. thieme-connect.combeilstein-journals.org Specifically, the orientation of the C-F bond dipole relative to the long molecular axis of the LC molecule dictates the sign of the dielectric anisotropy. thieme-connect.com

Research into facially polarized cyclohexyl motifs, where multiple fluorine atoms are oriented on one face of the ring, has shown promise for the development of negative dielectric liquid crystalline compounds. nih.govresearchgate.netthieme-connect.comst-andrews.ac.uk These polarized rings possess a significant molecular dipole moment. nih.govresearchgate.net While "Cyclohexane, 1-(fluoromethylene)-4-methyl-" contains only a single fluoromethylene group, the principle of using fluorinated aliphatic rings to induce specific polar characteristics is directly applicable.

The incorporation of a 1-(fluoromethylene)-4-methylcyclohexyl moiety into a liquid crystal scaffold could offer several advantages. The fluoromethylene group would introduce a strong perpendicular dipole moment, potentially contributing to negative dielectric anisotropy. thieme-connect.com However, a significant challenge in the design of such materials is the tendency for increased polarity to lead to higher melting points and reduced solubility in host LC mixtures, which can arise from electrostatic intermolecular interactions between the polarized cyclohexane and other aromatic rings in the structure. nih.govresearchgate.netthieme-connect.comst-andrews.ac.uk Therefore, the successful design of LCs containing this motif would likely require careful molecular engineering, such as the inclusion of solubilizing peripheral groups and the avoidance of overly rigid aromatic cores. nih.govresearchgate.netthieme-connect.comst-andrews.ac.ukresearchgate.net

Table 1: Potential Impact of Incorporating 1-(fluoromethylene)-4-methylcyclohexane into Liquid Crystal Scaffolds

PropertyPotential EffectRationale
Dielectric Anisotropy NegativeThe C-F bond introduces a strong dipole moment perpendicular to the likely long axis of the molecule. thieme-connect.com
Melting Point IncreasedThe polarity of the fluoromethylene group can lead to stronger intermolecular interactions. nih.govresearchgate.net
Solubility DecreasedIncreased polarity can reduce compatibility with standard non-polar liquid crystal mixtures. nih.govresearchgate.net
Viscosity Potentially LowerThe low polarizability of the C-F bond can reduce intermolecular interactions compared to other polar groups like nitriles, which can lead to lower viscosity. thieme-connect.com

Functional Organic Molecules with Tunable Properties

The development of functional organic molecules with precisely controlled properties is a major goal in materials science. arxiv.orgresearchgate.netnih.govresearchgate.netnih.gov The "Cyclohexane, 1-(fluoromethylene)-4-methyl-" unit can be a key component in the design of such molecules. The interplay between the fluorinated group and the cyclohexane scaffold allows for the fine-tuning of electronic and steric properties.

The facial polarization induced by fluorine substitution on a cyclohexane ring is a key design principle. nih.gov While the target compound has a single fluoromethylene group, the concept of creating distinct electropositive and electronegative faces on the ring is relevant. nih.gov This can lead to specific intermolecular interactions, influencing the bulk properties of materials derived from these molecules. nih.gov For example, molecules with such polarized regions could be designed to interact in a predictable manner with other molecules or surfaces.

The methyl group on the cyclohexane ring also plays a crucial role. It can influence the conformational preference of the ring and provide steric bulk, which can be used to control the packing of molecules in the solid state or in thin films. By systematically modifying the substituents on the cyclohexane ring or by incorporating the 1-(fluoromethylene)-4-methylcyclohexyl moiety into different molecular architectures, it is possible to create a library of functional organic molecules with a range of tunable properties for applications in areas such as organic electronics. arxiv.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. The unique structural and electronic features of "Cyclohexane, 1-(fluoromethylene)-4-methyl-" make it a promising candidate for use in supramolecular chemistry and self-assembly.

Derivatives of highly fluorinated cyclohexanes, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane, have been shown to undergo living supramolecular polymerization. researchgate.netnih.gov This process is driven by the large dipole moment of the fluorinated ring, which promotes self-assembly into well-defined nanofibers. researchgate.netnih.gov While "Cyclohexane, 1-(fluoromethylene)-4-methyl-" is less fluorinated, the principle of using the polarity of the C-F bond to direct self-assembly remains valid.

The self-assembly of molecules containing the 1-(fluoromethylene)-4-methylcyclohexyl group could be controlled by a combination of dipole-dipole interactions from the fluoromethylene group and van der Waals interactions from the hydrocarbon part of the molecule. By attaching appropriate functional groups to this cyclohexane scaffold, such as hydrogen bonding motifs or aromatic stacking units, it would be possible to design molecules that self-assemble into specific architectures like nanotubes, vesicles, or gels. rsc.org

The ability to control the self-assembly process is crucial for creating materials with desired functions. For instance, the length of supramolecular polymers formed from fluorinated cyclohexane derivatives can be controlled by using seed-initiated polymerization. researchgate.netnih.gov This level of control over the final structure is essential for applications in areas like biomedicine and organic electronics. thieme-connect.comresearchgate.net The dissociation of such self-assembled structures can also be triggered by external stimuli, such as the addition of specific ions, which opens up possibilities for creating responsive materials. thieme-connect.comresearchgate.net

Ix. Future Research Directions

Development of More Efficient and Stereoselective Synthetic Routes

While methods for synthesizing fluoroalkenes exist, the development of highly efficient and stereoselective routes to specific isomers of Cyclohexane (B81311), 1-(fluoromethylene)-4-methyl- remains a critical research objective. Current strategies often rely on multi-step sequences that may suffer from moderate yields or lack of stereocontrol. Future research should focus on novel catalytic methods that can directly and selectively generate either the (E)- or (Z)-isomer from readily available starting materials like 4-methylcyclohexanone (B47639).

Key research targets include:

Catalytic Wittig-type Reactions: Investigating new phosphonium (B103445) ylides or Horner-Wadsworth-Emmons reagents specifically designed for fluoromethylenation that operate under milder conditions and with higher stereoselectivity.

Transition-Metal Catalyzed Cross-Coupling: Exploring the use of fluorinated building blocks, such as a (fluoromethylene)metal species, to couple with derivatives of 4-methylcyclohexane.

Halofluorination-Elimination Sequences: Optimizing the halofluorination of methylenecyclohexane (B74748) derivatives followed by a stereocontrolled elimination to yield the desired fluoroalkene. nih.gov This approach offers a different pathway that could provide complementary stereoselectivity to olefination strategies. nih.gov

A comparative table of potential synthetic approaches is presented below.

Synthetic Strategy Potential Starting Materials Key Reagents/Catalysts Anticipated Advantages Research Challenges
Horner-Wadsworth-Emmons4-methylcyclohexanoneDiethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, Strong base (e.g., LiHMDS)Potentially high yield, established methodology for similar structures. orgsyn.orgStereoselectivity can be an issue; separation of (E) and (Z) isomers may be required.
Catalytic Cross-Coupling4-methylcyclohexenyl triflateOrganometallic (fluoromethylene) reagent, Palladium or Nickel catalystHigh functional group tolerance, potential for high stereocontrol.Synthesis and stability of the fluoromethylene coupling partner. acs.org
Halofluorination-Elimination1-methylene-4-methylcyclohexaneN-Halosuccinimide, Fluoride (B91410) source (e.g., HF-Pyridine), Base for eliminationUtilizes simple alkene starting material, anti-addition provides stereochemical handle. nih.govRegioselectivity of elimination, potential for side reactions.

Exploration of Novel Reactivity Patterns

The fluoromethylene group imparts unique electronic properties to the adjacent double bond, suggesting that its reactivity may differ significantly from non-fluorinated analogues. A thorough exploration of its reaction chemistry is essential for its use as a versatile building block.

Future investigations should include:

Cycloaddition Reactions: Studying [4+2] (Diels-Alder) and [2+2] cycloadditions to understand how the fluorine atom influences the rate, regioselectivity, and stereoselectivity of these transformations.

Electrophilic Additions: Investigating the addition of various electrophiles across the double bond to determine the directing effect of the fluorine atom and the stability of the resulting carbocationic intermediates.

Radical Reactions: Exploring the addition of radicals to the fluorinated alkene, which is pertinent to developing novel polymerization methods.

Organometallic Transformations: Using the fluorovinyl moiety to direct C-H activation or to participate in catalytic cycles for the synthesis of more complex molecules.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides a powerful lens for understanding and predicting the behavior of fluorinated molecules. sciencedaily.com Applying advanced modeling techniques to Cyclohexane, 1-(fluoromethylene)-4-methyl- can accelerate discovery and rationalize experimental observations.

Key areas for computational study:

Conformational Analysis: Determining the preferred chair conformations of the cyclohexane ring and the rotational barriers of the fluoromethylene group for both cis and trans isomers of the 4-methyl group.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states of potential reactions, thereby predicting their feasibility, regioselectivity, and stereoselectivity. sciencedaily.com

Spectroscopic Prediction: Calculating NMR chemical shifts (¹H, ¹³C, and ¹⁹F) to aid in the characterization of new derivatives and to understand how electronic structure influences spectroscopic properties. nih.govnumberanalytics.com Fluorine-19 NMR is particularly sensitive to the local chemical environment, making it a powerful tool for structural elucidation. numberanalytics.com

Computational Target Methodology Predicted Outcome Experimental Correlation
Ground State GeometryDFT (e.g., B3LYP/6-311+G(d,p))Lowest energy conformations, bond lengths, bond angles.X-ray crystallography (if crystallizable), NMR NOESY data.
Reaction EnergeticsTransition State Searching (e.g., QST3)Activation barriers and reaction energies for cycloadditions, electrophilic additions.Experimental reaction rates, product ratios.
NMR Chemical ShiftsGIAO, CSGTPredicted ¹H, ¹³C, ¹⁹F NMR spectra.Comparison with experimentally obtained NMR data.

Integration into Complex Biological Systems

The introduction of fluorine can significantly alter the biological properties of a molecule, often improving metabolic stability, binding affinity, and cell membrane permeability. wikipedia.org While Cyclohexane, 1-(fluoromethylene)-4-methyl- is not itself a biologically active agent, it serves as a valuable scaffold for the synthesis of new potential therapeutics and chemical probes.

Future research avenues include:

Scaffold for Drug Discovery: Incorporating the 1-(fluoromethylene)-4-methylcyclohexane motif into known pharmacophores to assess its impact on activity and pharmacokinetic profiles. The cyclohexane core is a common feature in many bioactive compounds. nih.gov

¹⁹F NMR Probes: Utilizing the compound or its simple derivatives as ¹⁹F NMR probes to study biological environments. The unique ¹⁹F NMR signal provides a clear window for observation in complex biological media without background interference. nih.govnih.gov

Bio-orthogonal Chemistry: Investigating the reactivity of the fluoromethylene group in bio-orthogonal ligation reactions, potentially enabling its use for in-vivo labeling and imaging. The unique properties of organofluorine compounds can confer orthogonal behavior within natural systems. nih.gov

Expanding Material Science Applications

Fluoropolymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. wikipedia.orgnih.gov The vinyl fluoride moiety in Cyclohexane, 1-(fluoromethylene)-4-methyl- makes it a prime candidate as a monomer for the creation of novel fluorinated polymers.

Research in this area should focus on:

Homopolymerization and Copolymerization: Polymerizing Cyclohexane, 1-(fluoromethylene)-4-methyl- and copolymerizing it with other monomers (e.g., vinylidene fluoride, tetrafluoroethylene) to create new materials.

Property Characterization: Evaluating the resulting polymers for their thermal stability (TGA), mechanical properties (tensile strength), chemical resistance, and surface properties (contact angle). plastic-products.com

Specialty Applications: Exploring the use of these new polymers in applications requiring high performance, such as specialty coatings, advanced membranes, or dielectric materials for electronics. The presence of fluorine can impart unique electrical properties. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing 1-(fluoromethylene)-4-methylcyclohexane in laboratory settings?

Q. What stability considerations are critical for handling fluorinated cyclohexane derivatives under ambient conditions?

  • Methodological Answer : Fluorinated compounds may hydrolyze in humid environments. Store in anhydrous solvents (e.g., hexane) at -20°C. Monitor decomposition via GC-MS for unexpected peaks (e.g., cyclohexene byproducts at retention time ~3.2 min) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of 1-(fluoromethylene)-4-methylcyclohexane?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) can model bond angles, dipole moments, and frontier molecular orbitals. Validate against crystallographic data (e.g., cyclohexene derivatives with 84.79° dihedral angles between substituents) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔvapH°) for fluorinated cyclohexanes?

  • Methodological Answer : Cross-validate data using NIST Standard Reference Database 69, noting potential discrepancies due to measurement techniques (e.g., gas-phase vs. solution-phase calorimetry). For example, NIST explicitly disclaims liability for errors in vaporization enthalpies .

Q. How does the fluoromethylene group influence regioselectivity in Diels-Alder reactions involving substituted cyclohexanes?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic attacks to the methyl-substituted position. Monitor reaction outcomes via GC retention indices (e.g., methylcyclohexane at ~2.9 min vs. fluorinated analogs at ~3.4 min) .

Q. What biological activity screening protocols are applicable to fluorinated cyclohexane derivatives?

  • Methodological Answer : Use in vitro assays (e.g., antimicrobial disk diffusion) with Gram-positive bacteria. Reference cyclohexanol derivatives showing MIC values <50 µg/mL for structure-activity comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.